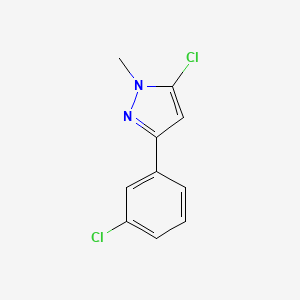![molecular formula C10H11BrN2O5 B13685074 Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate](/img/structure/B13685074.png)
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with bromine, methyl, and nitro groups, and an ethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate typically involves multiple steps. One common method starts with the nitration of 4-methyl-2-pyridinol to introduce the nitro group. This is followed by bromination to add the bromine atom at the 5-position. The final step involves the esterification of the hydroxyl group with ethyl bromoacetate under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester moiety can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 5-Amino-4-methyl-3-nitro-2-pyridyl derivatives.
Hydrolysis: 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the ester moiety may facilitate cellular uptake and metabolism.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate can be compared with other pyridine derivatives and esters:
Ethyl 2-[(4-Methyl-3-nitro-2-pyridyl)oxy]acetate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its physical properties and reactivity.
2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetic acid: The free acid form, which may have different solubility and reactivity compared to the ester.
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11BrN2O5 |
|---|---|
Molekulargewicht |
319.11 g/mol |
IUPAC-Name |
ethyl 2-(5-bromo-4-methyl-3-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C10H11BrN2O5/c1-3-17-8(14)5-18-10-9(13(15)16)6(2)7(11)4-12-10/h4H,3,5H2,1-2H3 |
InChI-Schlüssel |
UCFVHXYCXZXDHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=NC=C(C(=C1[N+](=O)[O-])C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


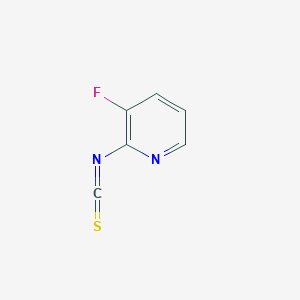
![1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone](/img/structure/B13685016.png)

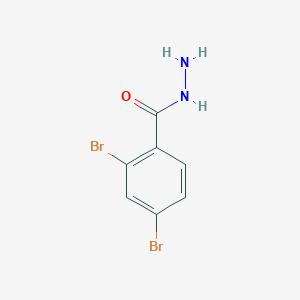
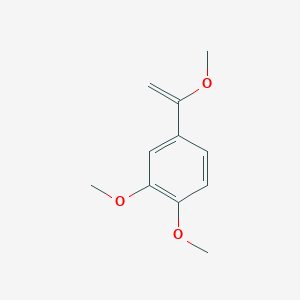
![2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine](/img/structure/B13685039.png)
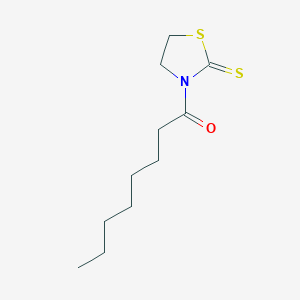
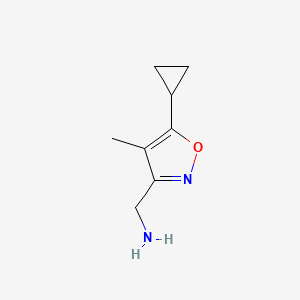
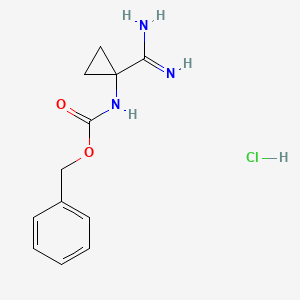
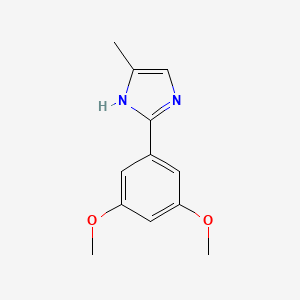
![8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13685073.png)
![1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13685077.png)

